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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug Neladenoson
dalanate with established standard-of-care therapies for heart failure (HF), including

treatments for both Heart Failure with reduced Ejection Fraction (HFrEF) and Heart Failure with

Preserved Ejection Fraction (HFpEF). The performance of Neladenoson dalanate is evaluated

based on available clinical trial data, which is presented alongside data from landmark trials of

current guideline-directed medical therapies. This document is intended to serve as a resource

for researchers, scientists, and drug development professionals in the cardiovascular field.

Overview of Neladenoson Dalanate
Neladenoson dalanate is a partial adenosine A1-receptor agonist. Preclinical studies

suggested that its mechanism of action could offer therapeutic benefits in heart failure by

improving mitochondrial function and enhancing sarcoplasmic reticulum Ca2+-ATPase

(SERCA2a) activity, with minimal impact on heart rate and blood pressure[1]. However, its

clinical development program, which included the PANTHEON trial for HFrEF and the

PANACHE trial for HFpEF, did not demonstrate the anticipated efficacy.
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The following tables summarize the quantitative data from the key clinical trials of

Neladenoson dalanate and standard heart failure therapies.

Heart Failure with Reduced Ejection Fraction (HFrEF)
Table 1: Comparison of Neladenoson Dalanate (PANTHEON Trial) with Standard HFrEF

Therapies
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Therapy Class Drug(s)
Key Clinical
Trial(s)

Primary
Efficacy
Endpoint(s) &
Results

Key Safety
Findings

Partial

Adenosine A1-

Receptor Agonist

Neladenoson

dalanate
PANTHEON

Change in NT-

proBNP and

LVEF at 20

weeks: No

significant dose-

dependent effect

observed.[2]

Dose-dependent

increase in

creatinine and

cystatin C; dose-

dependent

decrease in

eGFR and heart

rate.[2]

Angiotensin

Receptor-

Neprilysin

Inhibitor (ARNI)

Sacubitril/Valsart

an
PARADIGM-HF

Composite of CV

death or HF

hospitalization:

21.8% in the

sacubitril/valsarta

n group vs.

26.5% in the

enalapril group

(HR 0.80).[3]

Higher incidence

of symptomatic

hypotension

compared to

enalapril.

Sodium-Glucose

Cotransporter-2

(SGLT2) Inhibitor

Dapagliflozin DAPA-HF

Composite of

worsening HF or

CV death: 16.3%

in the

dapagliflozin

group vs. 21.2%

in the placebo

group (HR 0.74).

[4][5]

Low risk of

hypoglycemia.

Genital infections

were more

common.

Angiotensin-

Converting

Enzyme (ACE)

Inhibitor

Enalapril CONSENSUS,

SOLVD

CONSENSUS

(All-cause

mortality at 6

months): 26% in

the enalapril

Hypotension,

cough,

hyperkalemia,

and renal

dysfunction.
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group vs. 44% in

the placebo

group.[6][7]

SOLVD (All-

cause mortality):

35.2% in the

enalapril group

vs. 39.7% in the

placebo group.[8]

Beta-Blocker
Metoprolol

Succinate
MERIT-HF

All-cause

mortality: 7.2% in

the metoprolol

group vs. 11.0%

in the placebo

group (RR 0.66).

[9][10]

Bradycardia,

hypotension,

fatigue.

Mineralocorticoid

Receptor

Antagonist

(MRA)

Spironolactone,

Eplerenone

RALES,

EMPHASIS-HF

RALES (All-

cause mortality):

35% in the

spironolactone

group vs. 46% in

the placebo

group (RR 0.70).

[11] EMPHASIS-

HF (Composite

of CV death or

HF

hospitalization):

18.3% in the

eplerenone

group vs. 25.9%

in the placebo

group (HR 0.63).

[12][13]

Hyperkalemia,

gynecomastia

(with

spironolactone).
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Heart Failure with Preserved Ejection Fraction (HFpEF)
Table 2: Comparison of Neladenoson Dalanate (PANACHE Trial) with Standard HFpEF

Therapies
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Therapy Class Drug(s)
Key Clinical
Trial(s)

Primary
Efficacy
Endpoint(s) &
Results

Key Safety
Findings

Partial

Adenosine A1-

Receptor Agonist

Neladenoson

dalanate
PANACHE

Change in 6-

minute walk test

distance at 20

weeks: No

significant dose-

response

relationship

detected. Mean

change from

baseline ranged

from 13.0m to

29.4m across

different doses,

compared to

0.2m for placebo.

[3][14]

Serious adverse

events were

similar to

placebo.[3][14]

Sodium-Glucose

Cotransporter-2

(SGLT2) Inhibitor

Empagliflozin,

Dapagliflozin

EMPEROR-

Preserved,

PRESERVED-

HF

EMPEROR-

Preserved

(Composite of

CV death or HF

hospitalization):

13.8% in the

empagliflozin

group vs. 17.1%

in the placebo

group (HR 0.79).

PRESERVED-

HF (Change in

KCCQ Clinical

Summary Score

at 12 weeks):

Significant

Generally well-

tolerated.

Increased risk of

genital and

urinary tract

infections.
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improvement

with

dapagliflozin.

Diuretics

Loop diuretics

(e.g.,

furosemide)

-

Primarily used

for symptom

relief

(congestion).

Efficacy is based

on clinical

experience and

physiological

principles rather

than large-scale

mortality/morbidit

y trials.[7]

Electrolyte

imbalances,

dehydration,

renal

dysfunction.

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Neladenoson Dalanate
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Caption: Proposed signaling pathway of Neladenoson.

Experimental Workflow of the PANTHEON and
PANACHE Trials
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Caption: Workflow of the PANTHEON and PANACHE clinical trials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b609520?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
PANTHEON Trial (HFrEF)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-finding Phase IIb trial.[1]

Patient Population: 462 patients with chronic HFrEF (LVEF ≤ 40%), NYHA class II-IV

symptoms, and elevated NT-proBNP levels.[1][15]

Intervention: Patients were randomized to receive once-daily oral doses of Neladenoson
dalanate (5 mg, 10 mg, 20 mg, 30 mg, or 40 mg) or placebo, in addition to standard HFrEF

therapy.[15]

Primary Endpoints: Change from baseline to 20 weeks in N-terminal pro-B-type natriuretic

peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF) as measured by

echocardiography.[1]

Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin

T, and a composite of cardiovascular death, HF hospitalization, or urgent HF visits.[2]

Statistical Analysis: A multiple comparison procedure and modeling approach was used to

assess the dose-response relationship for the primary endpoints.

PANACHE Trial (HFpEF)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-finding Phase IIb trial.[11]

Patient Population: 305 patients with chronic HFpEF (LVEF ≥ 45%), NYHA class II-III

symptoms, elevated NT-proBNP levels, and evidence of diastolic dysfunction or structural

heart disease.[3][12]

Intervention: Patients were randomized to receive once-daily oral doses of Neladenoson
dalanate (5 mg, 10 mg, 20 mg, 30 mg, or 40 mg) or placebo.[3]

Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.[3]
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Secondary Endpoints: Included changes in physical activity, NT-proBNP levels, high-

sensitivity troponin T, and the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall

summary score.[15]

Statistical Analysis: A multiple comparison procedure with various modeling techniques was

used to evaluate the dose-response relationship for the primary endpoint.[3]

Conclusion
Neladenoson dalanate, a partial adenosine A1-receptor agonist, was investigated as a novel

therapeutic agent for both HFrEF and HFpEF. Preclinical data were promising; however, the

Phase IIb PANTHEON and PANACHE trials failed to demonstrate a significant dose-dependent

improvement in the primary efficacy endpoints for either condition.[2][3] In the PANTHEON trial,

Neladenoson was also associated with a dose-dependent decline in renal function.[2]

In contrast, standard heart failure therapies, particularly for HFrEF, have a robust evidence

base from large-scale clinical trials demonstrating significant reductions in mortality and

morbidity. For HFpEF, while treatment options have historically been limited, SGLT2 inhibitors

have recently emerged as a promising therapy. This comparative guide highlights the

challenges of translating preclinical findings into clinical efficacy and underscores the high bar

for new therapies to improve upon the established benefits of current standard-of-care

treatments for heart failure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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